molecular formula C14H26N2O3S B5864781 N-cycloheptyl-1-(methylsulfonyl)-4-piperidinecarboxamide

N-cycloheptyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5864781
M. Wt: 302.44 g/mol
InChI Key: HEXAJWUUSBEIPR-UHFFFAOYSA-N
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Description

Piperidine-based compounds, particularly those modified with sulfonyl groups, play a significant role in medicinal chemistry due to their diverse biological activities. The introduction of sulfonyl groups into piperidine scaffolds can significantly alter their physicochemical properties, enhancing their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from readily available piperidine or its precursors. For sulfonyl-modified derivatives, a common approach includes the functionalization of the piperidine ring with sulfonyl chloride under basic conditions. This method has been utilized to synthesize various piperidine-based inhibitors with potential biological activities (Cioffi et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives, particularly those incorporating sulfonyl groups, can be performed using techniques such as X-ray crystallography. These studies reveal the conformational preferences of the piperidine ring and the orientation of the sulfonyl group, which are crucial for understanding the compound's biological activity (Gökşin Aydinli et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information can often be found in the compound’s Material Safety Data Sheet .

Future Directions

The future directions of a compound could involve new methods of synthesis, new applications, or new reactions. This often involves reading recent scientific literature to understand the current trends and future potential .

properties

IUPAC Name

N-cycloheptyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-2-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXAJWUUSBEIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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